Cas no 391-92-4 (Methyl 5-fluoro-2-hydroxybenzoate)

Methyl 5-fluoro-2-hydroxybenzoate 化学的及び物理的性質
名前と識別子
-
- Methyl 5-fluoro-2-hydroxybenzoate
- 5-fluoro-2-hydroxyBenzoic acid methyl ester
- Benzoic acid,5-fluoro-2-hydroxy-, methyl ester
- 5-Fluoro-2-hydroxy-benzoic acid methyl ester
- Benzoic acid, 5-fluoro-2-hydroxy-, methyl ester
- Methyl 5-fluorosalicylate
- PubChem4087
- RARECHEM AL BF 0856
- DGHBWVVOJLVMFF-UHFFFAOYSA-N
- WT521
- 5-fluorosalicylic acid methyl ester
- BCP30404
- 5113AB
- SBB064670
- methyl 5-fluoranyl-2-oxidanyl-benzoate
- AS00902
- Methyl 5-fluoro-2-hydroxybe
- FT-0649395
- SY109922
- AKOS015890199
- 391-92-4
- A824451
- MFCD03427141
- 5-Fluoro-2-hydroxy-benzoic acid methyl ester;Methyl 5-fluorosalicylate
- SCHEMBL1367028
- DTXSID40382493
- CS-W005914
- Methyl 5-fluoro-2-hydroxybenzoate, 97%
- methyl 5-fluoro-2-hydroxy-benzoate
- METHYL5-FLUORO-2-HYDROXYBENZOATE
- AM20040353
- PS-8704
- DB-069776
- 4-Fluoro-2-(methoxycarbonyl)phenol, Methyl 5-fluorosalicylate
-
- MDL: MFCD03427141
- インチ: 1S/C8H7FO3/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4,10H,1H3
- InChIKey: DGHBWVVOJLVMFF-UHFFFAOYSA-N
- ほほえんだ: FC1C([H])=C([H])C(=C(C(=O)OC([H])([H])[H])C=1[H])O[H]
計算された属性
- せいみつぶんしりょう: 170.03800
- どういたいしつりょう: 170.038
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 172
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 46.5
- 互変異性体の数: 4
- 疎水性パラメータ計算基準値(XlogP): 2.4
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 1.309
- ゆうかいてん: 30-34
- ふってん: 50/0.15mm
- フラッシュポイント: 105
- 屈折率: 1.526
- PSA: 46.53000
- LogP: 1.31790
- ようかいせい: 未確定
Methyl 5-fluoro-2-hydroxybenzoate セキュリティ情報
Methyl 5-fluoro-2-hydroxybenzoate 税関データ
- 税関コード:2918290000
- 税関データ:
中国税関コード:
2918290000概要:
2918290000他のフェノール基を含むが他のオキシ基を含まないカルボン酸および酸無水物酸ハロゲン化アシル過酸化物および過酸素酸およびその誘導体。規制条件:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量、
規制条件:
A.入国貨物通関表
B.出国貨物通関申告書検査検疫種別:
R、輸入食品衛生監督検査
S.輸出食品衛生監督検査要約:
HS:2918290000他のフェノール機能を有するが他の酸素機能を有さないカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体の税金還付率:9.0%監督管理条件:AB(出荷貨物検査証明書、出荷貨物検査証明書)付加価値税:17.0%最恵国関税:6.5% General tariff:30.0%
Methyl 5-fluoro-2-hydroxybenzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB228623-10 g |
Methyl 5-fluoro-2-hydroxybenzoate; . |
391-92-4 | 10g |
€157.80 | 2022-06-11 | ||
Cooke Chemical | BD8039331-10g |
Methyl 5-fluoro-2-hydroxybenzoate |
391-92-4 | 98% | 10g |
RMB 244.00 | 2025-02-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1063583-1g |
Methyl 5-fluoro-2-hydroxybenzoate |
391-92-4 | 98% | 1g |
¥37.00 | 2024-05-15 | |
abcr | AB228623-1g |
Methyl 5-fluoro-2-hydroxybenzoate; . |
391-92-4 | 1g |
€67.90 | 2024-04-17 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M42630-5g |
Methyl 5-fluoro-2-hydroxybenzoate |
391-92-4 | 5g |
¥196.0 | 2021-09-08 | ||
Apollo Scientific | PC10377-5g |
Methyl 5-fluoro-2-hydroxybenzoate |
391-92-4 | 98% | 5g |
£17.00 | 2025-02-19 | |
Cooke Chemical | BD8039331-250mg |
Methyl 5-fluoro-2-hydroxybenzoate |
391-92-4 | 98% | 250mg |
RMB 24.00 | 2025-02-21 | |
Alichem | A015008243-250mg |
Methyl 5-fluoro-2-hydroxybenzoate |
391-92-4 | 97% | 250mg |
$489.60 | 2023-09-02 | |
Alichem | A015008243-1g |
Methyl 5-fluoro-2-hydroxybenzoate |
391-92-4 | 97% | 1g |
$1534.70 | 2023-09-02 | |
Fluorochem | 214954-5g |
Methyl 5-fluoro-2-hydroxybenzoate |
391-92-4 | 95% | 5g |
£85.00 | 2022-03-01 |
Methyl 5-fluoro-2-hydroxybenzoate 関連文献
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Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
-
Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
-
Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
-
4. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542
-
Lauro Oliver Paz-Borbón,Andres López-Martínez,Ignacio L. Garzón,Alvaro Posada-Amarillas,Henrik Grönbeck Phys. Chem. Chem. Phys., 2017,19, 17845-17855
-
J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
-
Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
-
Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
関連分類
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Benzoic acid esters
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Benzoic acids and derivatives Benzoic acid esters
- Solvents and Organic Chemicals Organic Compounds Acids/Esters
Methyl 5-fluoro-2-hydroxybenzoateに関する追加情報
Methyl 5-fluoro-2-hydroxybenzoate (CAS No. 391-92-4): A Comprehensive Overview
Methyl 5-fluoro-2-hydroxybenzoate, identified by its CAS number 391-92-4, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This ester derivative of fluoro-substituted hydroxybenzoic acid has garnered attention due to its unique structural properties and potential applications in drug development. The presence of both a fluoro group and a hydroxyl group in its molecular structure imparts distinct chemical reactivity, making it a valuable intermediate in synthetic chemistry.
The compound’s molecular formula, C8H7FO3, reflects its composition and suggests a range of possible functional interactions. The fluoro group, known for its ability to modulate metabolic pathways and enhance binding affinity, plays a crucial role in the pharmacological activity of many therapeutic agents. In contrast, the hydroxyl group contributes to hydrogen bonding capabilities, which are essential for interactions with biological targets such as enzymes and receptors.
Recent studies have highlighted the utility of Methyl 5-fluoro-2-hydroxybenzoate in the synthesis of novel pharmaceuticals. Researchers have explored its role as a precursor in the development of fluoroquinolone analogs, where the fluoro substituent enhances antibacterial efficacy. Additionally, its incorporation into heterocyclic compounds has shown promise in the design of kinase inhibitors, which are critical for treating cancers and inflammatory diseases. The compound’s ability to serve as a building block for more complex molecules underscores its importance in medicinal chemistry.
The chemical synthesis of Methyl 5-fluoro-2-hydroxybenzoate involves multi-step processes that often require precise control over reaction conditions. One common synthetic route involves the esterification of 5-fluorosalicylic acid with methanol under acidic catalysis. This method leverages the reactivity of carboxylic acids to form esters, a fundamental transformation in organic synthesis. Advances in catalytic systems have improved the efficiency and selectivity of these reactions, enabling higher yields and purer products.
In addition to its synthetic significance, Methyl 5-fluoro-2-hydroxybenzoate has been investigated for its potential biological activities. Preliminary studies suggest that derivatives of this compound may exhibit antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases such as neurodegenerative disorders. Furthermore, the fluorine atom’s electronic effects may influence ligand-receptor interactions, making it a candidate for designing drugs with improved pharmacokinetic profiles.
The role of computational chemistry in understanding the behavior of Methyl 5-fluoro-2-hydroxybenzoate cannot be overstated. Molecular modeling techniques have allowed researchers to predict how this compound interacts with biological targets at an atomic level. These insights are invaluable for rational drug design, enabling scientists to optimize molecular structures for enhanced binding affinity and reduced side effects. The integration of experimental data with computational methods has accelerated the discovery process in pharmaceutical research.
The industrial production of Methyl 5-fluoro-2-hydroxybenzoate requires stringent quality control measures to ensure consistency and purity. Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are routinely employed to verify product quality. These methods provide detailed information about the compound’s chemical structure and purity, ensuring that it meets the standards required for pharmaceutical applications.
The future prospects for Methyl 5-fluoro-2-hydroxybenzoate are promising, with ongoing research exploring new derivatives and applications. The growing demand for fluorinated compounds in drug development continues to drive innovation in synthetic methodologies. As our understanding of molecular interactions deepens, compounds like this are likely to play an increasingly important role in addressing unmet medical needs.
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